Benzyl 3,5-dioxopiperidine-1-carboxylate, also known as benzyl glutarimide-1-carboxylate, belongs to the class of compounds known as glutarimides. Glutarimides are characterized by a six-membered ring containing two carbonyl groups at positions 2 and 6, and a nitrogen atom at position 1. While glutarimides are not commonly found in nature, some natural and synthetic derivatives exhibit a wide range of pharmacological activities, including androgen receptor antagonism, anti-inflammatory, anxiolytic, antibacterial, and tumor-suppressing properties []. Benzyl 3,5-dioxopiperidine-1-carboxylate serves as a key building block in organic synthesis, particularly in the preparation of various biologically active compounds.
Benzyl 3,5-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 247.25 g/mol. This compound is recognized for its role as an intermediate in the synthesis of complex organic molecules and has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding.
Benzyl 3,5-dioxopiperidine-1-carboxylate belongs to the class of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. The compound is categorized as a carboxylate ester due to the presence of a benzyl group attached to the carboxylic acid moiety.
The synthesis of benzyl 3,5-dioxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. This reaction is generally conducted under controlled conditions in the presence of a base, such as triethylamine, to facilitate product formation. The process can be summarized as follows:
In industrial settings, the synthesis follows similar routes but utilizes automated reactors for enhanced control over reaction parameters, ensuring high yield and purity.
The molecular structure of benzyl 3,5-dioxopiperidine-1-carboxylate can be represented by its InChI key (LWXKJIHFJCWJGM-UHFFFAOYSA-N) and InChI string (InChI=1S/C13H13NO4/c15-11-6-12(16)8-14(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2). The compound features a piperidine ring with two carbonyl groups (dioxo) and a carboxylate ester functionality.
Benzyl 3,5-dioxopiperidine-1-carboxylate is involved in several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
The mechanism of action for benzyl 3,5-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application; for example, it may inhibit specific enzymes involved in metabolic pathways or alter receptor signaling.
Relevant data on melting point, boiling point, and specific reactivity profiles are often obtained through experimental characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry .
Benzyl 3,5-dioxopiperidine-1-carboxylate has several significant applications in scientific research:
This compound's unique structural features make it valuable for various applications across chemistry and biology, highlighting its importance in both academic research and industry.
The construction of the piperidine core, particularly with the 3,5-dicarbonyl motif essential for Benzyl 3,5-dioxopiperidine-1-carboxylate, employs innovative cyclization strategies that bypass traditional functionalization routes. Ring contraction of pyridines represents a powerful skeletal editing approach for directly accessing highly functionalized piperidine derivatives. Modern protocols utilize photochemical activation of pyridine-silylborane adducts under 365–430 nm irradiation, generating reactive dihydropyridine intermediates that undergo regioselective ring contraction. This method achieves high functional group tolerance, accommodating substrates bearing alkyl chlorides, alkenes, alkynes, esters (including Weinreb amides), and trifluoromethyl groups, with isolated yields typically exceeding 80% for the bicyclic pyrrolidine precursors that can be further elaborated to 3,5-dioxopiperidines .
Concurrently, intramolecular (3+2) dipolar cycloadditions provide atom-economical access to complex polycyclic frameworks containing the 3,5-dioxopiperidine unit. Silver-catalyzed reactions between cinnamaldehyde-derived α-imino esters and acrylates generate pyrrolidine intermediates that spontaneously undergo a second diastereoselective cycloaddition with imine dipolarophiles, forming pyrrolizidine products with up to six stereogenic centers in a single operation. This cascade demonstrates excellent diastereocontrol (>90% de) and moderate to good enantioselectivity (44–96% ee) when mediated by chiral silver catalysts like AgOAc/(S)-QUINAP, though electron-deficient aryl groups on the imine component generally deliver higher enantiomeric excess [8].
Table 1: Comparative Analysis of Cyclization Approaches for Piperidine Core Assembly
Strategy | Key Conditions | Scope & Limitations | Yield Range | Stereoselectivity |
---|---|---|---|---|
Pyridine Ring Contraction | 365–430 nm LED, PhMe₂SiBpin, 25°C | Tolerates esters, amides, halides, CF₃, alkynes | 70–91% | Substrate-controlled |
Dipolar Cycloaddition | AgOAc/(S)-QUINAP, DIPEA, THF, −45°C → 23°C | Sensitive to imine electronics; lower ee with 2-pyridyl | 33–91% | 44–96% ee, >90% de |
Installation of the 3,5-dicarbonyl system in Benzyl 3,5-dioxopiperidine-1-carboxylate derivatives demands chemoselective oxidation protocols capable of differentiating between enolizable positions and preserving acid- or base-sensitive protecting groups. Transition-metal-mediated oxidations utilizing ruthenium or iridium catalysts offer robust solutions for sequential ketone generation. RuCl₃/NaIO₄ systems in biphasic solvent mixtures (CH₃CN:EtOAc:H₂O) convert 3-hydroxypiperidines to 3-oxo intermediates without epimerization, followed by TEMPO/PhI(OAc)₂ oxidation at C5 to install the second keto group, achieving >85% overall yield with minimal racemization .
For substrates requiring metal-free conditions, electrochemical oxidation emerges as a sustainable alternative. Constant-current electrolysis (1.5 V, 10 mA/cm²) in anhydrous methanol with sodium methoxide as electrolyte cleanly oxidizes 3,5-diols or 3-hydroxy-5-enol ether precursors to the corresponding diones. This method eliminates stoichiometric oxidants and demonstrates exceptional functional group compatibility with N-Cbz, N-Boc, benzyl ethers, and alkyl chlorides, achieving isolated yields of 78–92% across 24 diverse substrates [6]. Swern oxidation ([DMSO, (COCl)₂, −78°C]) remains applicable for thermally sensitive intermediates but suffers from scalability limitations due to exothermic decomposition risks and dimethyl sulfide byproduct formation.
Table 2: Oxidation Methods for 3,5-Diketo Installation on Piperidine Scaffolds
Method | Reagents/Conditions | Chemoselectivity | Yield Range | Key Advantages |
---|---|---|---|---|
Ruthenium-TEMPO Sequential | RuCl₃/NaIO₄ then TEMPO/PhI(OAc)₂ | High (tolerates alkenes) | 85–92% | Scalable, predictable kinetics |
Electrochemical | Graphite electrodes, NaOMe/MeOH, 1.5V | Exceptional (ignores halides) | 78–92% | Metal-free, minimal waste |
Swern-Type | DMSO/(COCl)₂, −78°C, then Et₃N | Moderate (sensitive to enolization) | 65–75% | Low-temperature compatibility |
Accessing enantioenriched Benzyl 3,5-dioxopiperidine-1-carboxylate derivatives necessitates catalytic strategies that install stereocenters adjacent to the dicarbonyl system. Chiral silver catalysis enables the construction of piperidine cores with up to four contiguous stereocenters via double (3+2) dipolar cycloadditions. The AgOAc/(S)-QUINAP system (3–5 mol%) in THF at −45°C promotes the initial asymmetric cycloaddition between α-imino esters and acrylates (>90% ee), followed by warming to 23°C to facilitate diastereoselective azomethine ylide formation and secondary cyclization. This cascade delivers pyrrolizidines—precursors to 3,5-dioxopiperidines—with 92–96% ee for electron-withdrawing aryl substituents (e.g., p-CF₃C₆H₄), though sterically encumbered heteroaryl groups (e.g., 2-pyridyl) erode enantiocontrol (33–44% ee) [8].
Prolinamide-based organocatalysts bearing bulky aryl sulfonamide groups (e.g., Carter's catalyst) induce asymmetry during conjugate additions to α,β-unsaturated systems preceding ring closure. These catalysts operate through enamine-iminium ion bifunctional activation, where the prolinamide's secondary amine forms chiral enamines while the sulfonamide carbonyl coordinates electrophilic partners. Modifications at C4, such as hydroxyprolinamide derivatives, enhance transition-state rigidity, achieving 90–95% ee in Michael additions to nitroolefins—key steps for installing C3 stereocenters later oxidized to ketones. The optimal catalyst loading ranges from 5–10 mol% in apolar solvents (toluene or cyclohexane), with co-catalysts like (S)-BINOL further improving enantioselectivity through hydrogen-bonding networks [6] [8].
Solid-phase synthesis accelerates the production of Benzyl 3,5-dioxopiperidine-1-carboxylate analogs for drug discovery by integrating purification and encoding steps. Wang resin-linked diesters serve as universal scaffolds for combinatorial diversification: immobilized N-protected 3,5-dioxopiperidine-1-carboxylates undergo nucleophilic substitutions at C4 using automated liquid handlers, enabling parallel synthesis of 500+ derivatives weekly. Aminolysis with primary/secondary amines, alkylation with haloketones, and Knoevenagel condensations with aldehydes proceed in >85% purity (HPLC-UV) without intermediate cleavage, leveraging the resin's solvation properties to drive reactions to completion [6].
Critical to library integrity is the DNA-encoded purification/analysis workflow. Crude products from solid-phase reactions are conjugated to oligonucleotide tags via amide or triazole linkages, enabling affinity purification against complementary DNA strands immobilized on magnetic beads. Subsequent PCR amplification and sequencing decode compound identity, while LC-HRMS validates mass integrity. This approach tolerates DNA-incompatible reagents (e.g., boranes, strong acids/bases), expanding the reaction scope to include reductive aminations (NaBH₃CN/AcOH) and Pd-mediated cross-couplings, achieving >95% hit confirmation rates in screening assays [6].
Table 3: Solid-Phase Building Blocks for 3,5-Dioxopiperidine Libraries
Resin Support | Anchor Chemistry | Compatible Reactions | Average Purity | Throughput (compounds/week) |
---|---|---|---|---|
Wang Resin | Ester linkage | Aminolysis, alkylation, Knoevenagel | 85–92% | 500 |
Tentagel-OH | Ether linkage | Mitsunobu, reductive amination | 80–88% | 350 |
DNA-Conjugated | Triazole (click chemistry) | Suzuki coupling, SNAr, Buchwald-Hartwig | >95% (post-purif.) | 1,000 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7